Cas no 1486006-34-1 (Ethyl 5-bromo-2-methyl-3-nitrobenzoate)

Ethyl 5-bromo-2-methyl-3-nitrobenzoate structure
1486006-34-1 structure
商品名:Ethyl 5-bromo-2-methyl-3-nitrobenzoate
CAS番号:1486006-34-1
MF:C10H10BrNO4
メガワット:288.094702243805
CID:5006540

Ethyl 5-bromo-2-methyl-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • ethyl 5-bromo-2-methyl-3-nitrobenzoate
    • Ethyl 5-bromo-2-methyl-3-nitrobenzoate
    • インチ: 1S/C10H10BrNO4/c1-3-16-10(13)8-4-7(11)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3
    • InChIKey: BDYQLLSWPUWFGM-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(C)=C(C(=O)OCC)C=1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 279
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 72.1

Ethyl 5-bromo-2-methyl-3-nitrobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010007424-1g
Ethyl 5-bromo-2-methyl-3-nitrobenzoate
1486006-34-1 97%
1g
1,579.40 USD 2021-07-06
Alichem
A010007424-500mg
Ethyl 5-bromo-2-methyl-3-nitrobenzoate
1486006-34-1 97%
500mg
839.45 USD 2021-07-06
abcr
AB607544-1g
Ethyl 5-bromo-2-methyl-3-nitrobenzoate; .
1486006-34-1
1g
€634.10 2024-07-19
abcr
AB607544-250mg
Ethyl 5-bromo-2-methyl-3-nitrobenzoate; .
1486006-34-1
250mg
€343.80 2024-07-19
Crysdot LLC
CD12140190-1g
Ethyl 5-bromo-2-methyl-3-nitrobenzoate
1486006-34-1 97%
1g
$474 2024-07-23
Alichem
A010007424-250mg
Ethyl 5-bromo-2-methyl-3-nitrobenzoate
1486006-34-1 97%
250mg
484.80 USD 2021-07-06
Aaron
AR021P22-1g
Ethyl 5-bromo-2-methyl-3-nitrobenzoate
1486006-34-1 95%
1g
$728.00 2025-02-13
abcr
AB607544-5g
Ethyl 5-bromo-2-methyl-3-nitrobenzoate; .
1486006-34-1
5g
€2126.80 2024-07-19
Aaron
AR021P22-500mg
Ethyl 5-bromo-2-methyl-3-nitrobenzoate
1486006-34-1 95%
500mg
$547.00 2025-02-13

Ethyl 5-bromo-2-methyl-3-nitrobenzoate 関連文献

Ethyl 5-bromo-2-methyl-3-nitrobenzoateに関する追加情報

Recent Advances in the Synthesis and Applications of Ethyl 5-bromo-2-methyl-3-nitrobenzoate (CAS: 1486006-34-1)

Ethyl 5-bromo-2-methyl-3-nitrobenzoate (CAS: 1486006-34-1) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of novel therapeutic agents. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential in drug discovery.

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of Ethyl 5-bromo-2-methyl-3-nitrobenzoate as a precursor for the synthesis of potent kinase inhibitors. The compound's unique structural features, including the bromo and nitro substituents, make it an ideal candidate for further functionalization. The study demonstrated that derivatives of this compound exhibited significant activity against specific cancer cell lines, suggesting its potential in oncology research.

Another notable application of Ethyl 5-bromo-2-methyl-3-nitrobenzoate was reported in a 2023 paper in Organic Letters. The research team utilized this compound in a multi-step synthesis to produce a series of novel benzodiazepine analogs. These analogs showed promising results in preclinical trials for the treatment of anxiety disorders, underscoring the versatility of Ethyl 5-bromo-2-methyl-3-nitrobenzoate in drug development.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of Ethyl 5-bromo-2-methyl-3-nitrobenzoate. A study in Tetrahedron Letters detailed a more efficient and environmentally friendly method for its synthesis, employing catalytic bromination and nitration techniques. This approach not only improved yield but also reduced the generation of hazardous byproducts, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.

In addition to its pharmaceutical applications, Ethyl 5-bromo-2-methyl-3-nitrobenzoate has also been investigated for its potential in material science. A 2024 publication in Advanced Materials highlighted its use as a building block for organic electronic materials. The compound's electron-withdrawing nitro group and bromo substituent were found to enhance the charge transport properties of the resulting materials, making them suitable for use in organic semiconductors.

Looking ahead, the continued exploration of Ethyl 5-bromo-2-methyl-3-nitrobenzoate is expected to yield further breakthroughs in both medicinal and materials chemistry. Its structural versatility and ease of modification position it as a valuable tool for researchers across multiple disciplines. Future studies will likely focus on expanding its applications in targeted drug delivery systems and advanced functional materials.

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Amadis Chemical Company Limited
(CAS:1486006-34-1)Ethyl 5-bromo-2-methyl-3-nitrobenzoate
A1215065
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):204/376/1260